DSRM-3716

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

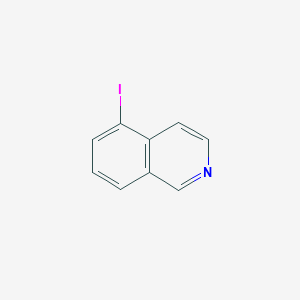

5-iodoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUILFTFMBBGSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464455 | |

| Record name | 5-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58142-99-7 | |

| Record name | 5-Iodoisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58142-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-iodoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

DSRM-3716: A Deep Dive into its Mechanism of Action in Axonal Degeneration

For Immediate Release

This technical whitepaper provides an in-depth analysis of DSRM-3716, a potent and reversible inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), and its mechanism of action in preventing axonal degeneration. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of SARM1 NADase Activity

Axonal degeneration is a hallmark of many neurodegenerative diseases and injuries. A key player in this process is the SARM1 protein, which, when activated, functions as an NAD+ hydrolase, leading to a rapid depletion of nicotinamide adenine dinucleotide (NAD+) within the axon. This metabolic crisis triggers a cascade of events culminating in axonal fragmentation and degeneration.

This compound exerts its neuroprotective effects by directly and potently inhibiting the NADase activity of SARM1. By blocking this enzymatic function, this compound preserves the axonal NAD+ pool, thereby maintaining metabolic homeostasis and preventing the downstream degenerative processes.

Quantitative Efficacy of this compound

The potency of this compound has been quantified across several key molecular and cellular events in the axonal degeneration pathway. The following table summarizes the available data on its half-maximal inhibitory concentrations (IC50) for various effects.

| Parameter | IC50 Value | Cell/System | Reference |

| SARM1 NAD(+) Hydrolase Inhibition | 75 nM | In vitro enzymatic assay | [1][2] |

| Prevention of Axonal Degeneration | 2.1 µM | Mouse Dorsal Root Ganglia (DRG) neurons (axotomy-induced) | [3][4] |

| Inhibition of cADPR Increase | 2.8 µM | Mouse DRG neurons (axotomy-induced) | [3][4] |

| Prevention of Neurofilament Light Chain (NfL) Release | ~2 µM | Severed axons | [3][4] |

Signaling Pathway of SARM1-Mediated Axonal Degeneration

The activation of SARM1 is a critical node in the pathway of axonal self-destruction. Under healthy conditions, the NAD+ synthesizing enzyme, NMNAT2, maintains low levels of nicotinamide mononucleotide (NMN). Following axonal injury, NMNAT2 is rapidly degraded, leading to an accumulation of NMN. NMN acts as an allosteric activator of SARM1, triggering its NADase function. This leads to the production of cyclic ADP-ribose (cADPR) and a sharp decline in NAD+ levels, ultimately causing axonal demise.

Experimental Protocols

SARM1 NADase Activity Assay

This assay quantifies the enzymatic activity of SARM1 by measuring the hydrolysis of NAD+.

Methodology:

-

Enzyme Preparation: A constitutively active SARM1 construct, typically containing the SAM-TIR domains, is used.

-

Inhibitor Pre-incubation: The SARM1 enzyme is pre-incubated with this compound or a vehicle control for a specified period (e.g., 2 hours) at room temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+ as a substrate.

-

Detection: The production of ADP-ribose (ADPR), a product of NAD+ hydrolysis, is monitored. This can be achieved using various methods, including HPLC or a fluorogenic assay utilizing a modified NAD+ substrate (e.g., ε-NAD) that becomes fluorescent upon cleavage.

-

Data Analysis: The rate of product formation is measured, and the IC50 value for this compound is calculated by fitting the data to a dose-response curve.

Axonal Degeneration Assay (Rotenone-Induced)

This cell-based assay assesses the protective effect of this compound against axonal degeneration induced by mitochondrial dysfunction.

Methodology:

-

Cell Culture: Dorsal root ganglia (DRG) neurons are cultured in vitro.

-

Induction of Injury: Axonal degeneration is induced by treating the neurons with rotenone, a mitochondrial complex I inhibitor.

-

Treatment: this compound is added to the culture medium at various concentrations.

-

Assessment of Degeneration: Axonal integrity is monitored over time using microscopy. The extent of axonal fragmentation and the number of surviving axons are quantified.

-

Data Analysis: The protective effect of this compound is determined by comparing the extent of axonal degeneration in treated versus untreated cultures.

Measurement of cyclic ADP-ribose (cADPR) Levels

This protocol quantifies the intracellular levels of cADPR, a product of SARM1's NADase activity.

Methodology:

-

Cell Culture and Treatment: DRG neurons are cultured and subjected to axotomy or other insults to activate SARM1, in the presence or absence of this compound.

-

Metabolite Extraction: Intracellular metabolites are extracted from the cultured neurons.

-

Quantification: The concentration of cADPR in the cell lysates is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The levels of cADPR in this compound-treated cells are compared to those in untreated controls to determine the extent of inhibition of SARM1 activity.

Conclusion

This compound is a potent and specific inhibitor of the SARM1 NADase activity. By preventing the injury-induced depletion of axonal NAD+, this compound effectively protects axons from degeneration in preclinical models. The quantitative data and established experimental protocols outlined in this whitepaper provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of neurodegenerative disorders.

References

what is the role of SARM1 NADase in neurodegeneration

An In-depth Technical Guide on the Role of SARM1 NADase in Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Axonal degeneration is a hallmark of many debilitating neurodegenerative diseases and injuries, yet for decades, its underlying mechanisms remained elusive, often viewed as a passive consequence of neuronal injury. The discovery of Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1) has revolutionized this understanding, establishing it as the central executioner of a programmed axon death pathway. SARM1 possesses an intrinsic NAD+ hydrolase (NADase) activity within its TIR domain, which, upon activation, triggers a catastrophic depletion of the essential metabolite NAD+, leading to energetic collapse and fragmentation of the axon. This process, akin to a molecular self-destruct switch, is implicated in a wide array of neurological conditions, including peripheral neuropathies, traumatic brain and spinal cord injuries, glaucoma, and other neurodegenerative disorders. The critical role of SARM1 has positioned it as a premier therapeutic target, with the development of SARM1 inhibitors representing a promising strategy to preserve axonal integrity and function across a spectrum of diseases. This guide provides a comprehensive overview of the SARM1-mediated axon degeneration pathway, its activation, downstream effects, and the methodologies used to study its function, offering a technical resource for professionals in the field.

The SARM1 Protein: Structure and Regulation

SARM1 is a multidomain protein that, in its healthy state, is maintained in an auto-inhibited conformation.[1] Its structure is key to its function and tight regulation, consisting of three primary domains:

-

ARM Domain: An N-terminal Armadillo repeat domain that serves an auto-inhibitory function.[2]

-

SAM Domains: Two central Sterile Alpha Motifs that mediate the multimerization of SARM1 into an octameric ring structure.[3]

-

TIR Domain: A C-terminal Toll/Interleukin-1 Receptor domain that harbors the NAD+ hydrolase enzymatic activity.[1][4]

In healthy neurons, the ARM domain binds to and sequesters the TIR domain, preventing its enzymatic activity.[2] This inactive state is crucial for maintaining axonal integrity.

The Activation of SARM1: A Metabolic Switch

The activation of SARM1 is intricately linked to the metabolic state of the neuron, specifically the ratio of nicotinamide mononucleotide (NMN) to nicotinamide adenine dinucleotide (NAD+).[2][5]

A key regulator of this balance is the enzyme NMNAT2 (nicotinamide mononucleotide adenylyltransferase 2), an essential axon survival factor that synthesizes NAD+ from NMN.[2] NMNAT2 is a labile protein with a short half-life and is rapidly degraded following axonal injury or in response to various metabolic stresses.[2]

The loss of NMNAT2 leads to two critical events:

This shift in the NMN/NAD+ ratio is the primary trigger for SARM1 activation.[2] NMN and NAD+ compete for binding to an allosteric site on SARM1's N-terminal ARM domain.[2] While NAD+ binding promotes the inhibited state, the accumulation of NMN displaces NAD+, inducing a conformational change that releases the TIR domains.[2][5] This allows the TIR domains to self-associate and become catalytically active, initiating the degradation of the remaining axonal NAD+.[3]

Various insults can trigger this activation cascade, including physical trauma, mitochondrial toxins, neuroinflammatory signals, and certain chemotherapeutics.[7][8][9]

Downstream Effects of SARM1 NADase Activity

Once activated, the SARM1 TIR domain functions as a potent NAD(P)ase, consuming NAD+ and producing nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADP-ribose (cADPR).[1][7] The catastrophic depletion of NAD+ is the central event driving axonal demise.

Consequences of NAD+ Depletion:

-

Energetic Collapse: NAD+ is a critical cofactor for cellular respiration and ATP production. Its depletion leads to a rapid loss of ATP, crippling the axon's energy-dependent processes, such as axonal transport.[10]

-

Mitochondrial Dysfunction: The lack of NAD+ impairs mitochondrial function, further exacerbating the energy crisis.

-

Calpain Activation: While the precise mechanisms are still being elucidated, SARM1 activation can lead to an influx of calcium and subsequent activation of calpains, proteases that dismantle the axonal cytoskeleton.[7]

The product cADPR has also been identified as a biomarker of SARM1 activity and may contribute to calcium dysregulation, although its exact role in all contexts of degeneration is still under investigation.[9][11] This cascade of events culminates in the physical fragmentation and clearance of the axon, a process known as Wallerian degeneration.[1]

SARM1 in Neurodegenerative Conditions: Preclinical Evidence

The SARM1 pathway is not only active in response to acute injury but is also a key driver of axon loss in a variety of chronic neurodegenerative diseases.[12] Genetic deletion or inhibition of SARM1 has shown profound protective effects in numerous preclinical models.

| Disease Model | Animal Model | Key Findings with SARM1 Knockout/Inhibition | Citations |

| Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse (Vincristine, Paclitaxel models) | Prevents loss of intraepidermal nerve fibers and protects axonal function. | [12][13] |

| Traumatic Brain Injury (TBI) | Mouse | Reduces axonal injury, attenuates functional deficits, and improves motor learning. | [12][14] |

| Glaucoma | Mouse | Provides neuroprotection, maintaining axonal integrity and blocking downstream retinal ganglion cell death. | [10][12] |

| Diabetic Neuropathy | Mouse | SARM1 loss is protective against axon loss. | [12] |

| Amyotrophic Lateral Sclerosis (ALS) | Mouse (SOD1G93A model) | Does not prevent motor neuron loss or functional decline but does reduce biomarkers of axon degeneration and astrogliosis, suggesting a potential role in modifying disease pathology. | [15][16] |

| NMNAT2 Deficiency | Mouse | SARM1 knockout rescues the fatal neurodegeneration caused by NMNAT2 deficiency, allowing mice to survive to old age. | [17] |

Therapeutic Strategies Targeting SARM1

Given its central role as an executioner of axon death, SARM1 is a highly attractive therapeutic target.[18][19] The primary goal is to inhibit its NADase activity, thereby preserving NAD+ levels and preventing the downstream degenerative cascade.

Therapeutic Modalities:

-

Small Molecule Inhibitors: The development of potent, selective, and bioavailable small molecules that inhibit the SARM1 NADase is a major focus. Both reversible and irreversible inhibitors have been identified.[3][13][20] These compounds have demonstrated the ability to protect axons in both in vitro and in vivo models.[20][21]

-

Gene Therapy: This approach utilizes adeno-associated viruses (AAV) to deliver dominant-negative forms of SARM1. These engineered proteins can interfere with the function of endogenous SARM1, potently blocking axon degeneration in animal models of nerve injury.[22][23]

-

Allosteric Inhibition: Researchers are also exploring inhibitors that target allosteric sites, such as specific cysteine residues in the autoregulatory ARM domain, to lock SARM1 in its inactive conformation.[24]

The development of SARM1-targeted therapeutics holds promise for treating a wide range of currently intractable neurological disorders characterized by axonal loss.[25][26]

Key Experimental Protocols

Studying the SARM1 pathway requires specific cellular and biochemical assays. Below are outlines of core methodologies.

SARM1 NADase Activity Assay

This assay measures the enzymatic activity of recombinant SARM1 or SARM1 in cell lysates.

Principle: The assay monitors the depletion of NAD+ or the formation of its products. A common method uses a fluorogenic NAD analog, ε-NAD, which becomes fluorescent upon cleavage by SARM1.[27]

Methodology Outline:

-

Enzyme Preparation: Use purified recombinant human SARM1 protein (full-length or a constitutively active construct like SAM-TIR) or prepare lysates from cells overexpressing SARM1.

-

Inhibitor Pre-incubation: In a 96-well plate, add assay buffer. Add test compounds (potential inhibitors) dissolved in DMSO, followed by the diluted SARM1 enzyme. Incubate for 30-60 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., ε-NAD or NAD+).

-

Signal Detection: Measure the increase in fluorescence (for ε-NAD) or quantify NAD+ and its products using HPLC or a commercial NAD/NADH quantification kit at various time points.[28][29]

-

Data Analysis: Calculate the rate of reaction and determine the IC50 values for inhibitory compounds.

In Vitro Axon Degeneration Assay

This assay assesses the ability of compounds to protect cultured neurons from degeneration.

Principle: Primary neurons, typically dorsal root ganglion (DRG) or cortical neurons, are cultured in specialized microfluidic chambers or dishes that separate axons from cell bodies. Axons are then subjected to an insult, and degeneration is quantified.

Methodology Outline:

-

Neuron Culture: Isolate and culture primary neurons (e.g., from rodent embryos) or use human iPSC-derived neurons.[11]

-

Compound Treatment: Treat the cultured neurons with the test compound (potential SARM1 inhibitor) for a set period before and/or during the insult.

-

Induction of Degeneration:

-

Axotomy: Physically transect the axons using a scalpel or automated laser axotomy.

-

Chemotoxicity: Apply a neurotoxic chemotherapeutic agent like vincristine or paclitaxel to the culture medium.[11]

-

-

Quantification of Degeneration: At various time points post-insult (e.g., 8, 24, 48 hours), acquire images of the axons using fluorescence microscopy (e.g., by labeling with β-III tubulin). Calculate a "degeneration index" by quantifying the degree of axonal fragmentation compared to healthy, intact axons.

-

Data Analysis: Compare the degeneration index in treated versus untreated (vehicle control) cultures to determine the protective effect of the compound.

Measurement of NAD+/NMN in Axons

This protocol quantifies the key metabolites that regulate SARM1 activation.

Principle: Axons are isolated from cell bodies, and metabolites are extracted and measured using sensitive analytical techniques.

Methodology Outline:

-

Axonal Culture: Culture neurons in compartmentalized chambers to allow for the isolation of pure axonal preparations.

-

Metabolite Extraction: After the experimental treatment (e.g., axotomy), rapidly harvest the axons and lyse them in an acidic or basic extraction buffer to stabilize NAD+ or NADH, respectively.

-

Quantification:

-

Enzymatic Cycling Assays: Use commercial kits (e.g., Promega NAD/NADH-Glo™) that employ enzymatic reactions to generate a luminescent or fluorescent signal proportional to the amount of NAD+.[28]

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This highly sensitive and specific method can simultaneously quantify NAD+, NMN, and other related metabolites.

-

-

Data Analysis: Normalize metabolite levels to total protein content and compare levels between different experimental conditions.

Conclusion and Future Perspectives

The identification of SARM1 as a central executioner of programmed axon death has fundamentally shifted our understanding of neurodegeneration. Its NADase activity is the critical driver of a self-destruction pathway that is conserved across numerous species and implicated in a wide range of human diseases. The tight regulation of SARM1 by the NMN/NAD+ ratio firmly establishes it as a metabolic sensor that links neuronal stress and injury to a definitive degenerative outcome.

The wealth of preclinical data demonstrating the profound protective effects of SARM1 deletion or inhibition provides a strong rationale for its pursuit as a therapeutic target. The ongoing development of small molecule inhibitors and gene therapies aimed at SARM1 offers a novel and promising avenue for treating conditions that currently lack effective, disease-modifying treatments.

Future research will continue to unravel the complexities of SARM1 regulation, its interaction with other cellular pathways, and its precise role in different neuronal populations and disease contexts. A deeper understanding of these aspects will be crucial for optimizing therapeutic strategies and translating the promise of SARM1 inhibition into clinical reality for patients suffering from the devastating consequences of axonal degeneration.

References

- 1. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SARM1 is a Metabolic Sensor Activated by an Increased NMN/NAD+ Ratio to Trigger Axon Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARM1-Dependent Axon Degeneration: Nucleotide Signaling, Neurodegenerative Disorders, Toxicity, and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 5. SARM1 activation and blocking | Coleman Laboratory [colemanlab.brc.cam.ac.uk]

- 6. pnas.org [pnas.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Multifaceted roles of SARM1 in axon degeneration and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. rupress.org [rupress.org]

- 11. SARM1 is required in human derived sensory neurons for injury-induced and neurotoxic axon degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distinct developmental and degenerative functions of SARM1 require NAD+ hydrolase activity | PLOS Genetics [journals.plos.org]

- 13. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Sarm1 knockout modifies biomarkers of neurodegeneration and spinal cord circuitry but not disease progression in the mSOD1G93A mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Emergence of SARM1 as a Potential Therapeutic Target for Wallerian-type Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. What are SARM1 inhibitors and how do they work? [synapse.patsnap.com]

- 19. Frontiers | Multifaceted roles of SARM1 in axon degeneration and signaling [frontiersin.org]

- 20. Disarm Therapeutics Reports Preclinical Data Demonstrating Small Molecule SARM1 Inhibitors Preserve Both Axonal Structure and Function In Vitro and In Vivo - BioSpace [biospace.com]

- 21. academic.oup.com [academic.oup.com]

- 22. rupress.org [rupress.org]

- 23. researchgate.net [researchgate.net]

- 24. Selective inhibitors of SARM1 targeting an allosteric cysteine in the autoregulatory ARM domain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. alsnewstoday.com [alsnewstoday.com]

- 26. SARM1 Inhibitor: A Solution Against Neurodegenerative Disorders [rootsanalysis.com]

- 27. bpsbioscience.com [bpsbioscience.com]

- 28. mdpi.com [mdpi.com]

- 29. SARM1 is a multi-functional NAD(P)ase with prominent base exchange activity, all regulated bymultiple physiologically relevant NAD metabolites - PMC [pmc.ncbi.nlm.nih.gov]

DSRM-3716: A Technical Guide to a Reversible SARM1 Inhibitor for Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Axonal degeneration is a hallmark of numerous debilitating neurodegenerative diseases and injuries. A key mediator of this process is Sterile Alpha and Toll/Interleukin Receptor Motif Containing 1 (SARM1), an enzyme whose NADase activity is a critical driver of a conserved axonal self-destruction pathway. This technical guide provides an in-depth overview of DSRM-3716, a potent and selective small molecule inhibitor of SARM1, highlighting its mechanism of action, experimental validation, and potential as a therapeutic agent. Through a comprehensive review of preclinical data, this document details the quantitative pharmacology of this compound, outlines key experimental protocols for its evaluation, and visualizes the scientific principles underlying its function.

Introduction to SARM1 and Axonal Degeneration

The integrity of axons is paramount for the proper functioning of the nervous system. Following traumatic injury, exposure to neurotoxins, or in the context of various neurodegenerative diseases, axons can undergo a programmed process of self-destruction known as Wallerian degeneration.[1] Central to this process is the activation of SARM1, a multidomain protein that functions as an NAD+ hydrolase.[2]

Upon activation by upstream signals, such as an increased ratio of nicotinamide mononucleotide (NMN) to nicotinamide adenine dinucleotide (NAD+), the Toll/interleukin-1 receptor (TIR) domain of SARM1 cleaves NAD+ into nicotinamide (NAM), adenosine diphosphate ribose (ADPR), and cyclic ADPR (cADPR).[3] This rapid depletion of NAD+, a critical molecule for cellular energy metabolism and signaling, triggers a catastrophic metabolic crisis within the axon, culminating in its fragmentation and degeneration.[2] The essential role of SARM1's enzymatic activity in this pathway makes it a compelling therapeutic target for conditions characterized by axonal loss, including peripheral neuropathies, traumatic brain injury, and glaucoma.[3][4]

This compound: A Reversible Inhibitor of SARM1

This compound (5-Iodoisoquinoline) is a potent and selective, reversible inhibitor of the SARM1 NADase activity.[5][6][7] Its mechanism of action is centered on the direct inhibition of the SARM1 enzyme, thereby preventing the depletion of NAD+ and the accumulation of its catabolites, such as cADPR, which are hallmarks of SARM1 activation.[8]

Quantitative Pharmacology

The inhibitory potency of this compound has been characterized in a variety of biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Value (IC50) | Assay System |

| SARM1 NADase Inhibition | 75 nM | Biochemical assay with SARM1 TIR domain |

| Inhibition of cADPR Increase | 2.8 µM | Axotomized cultured dorsal root ganglion (DRG) neurons |

| Prevention of Axonal Degeneration | 2.1 µM | Axotomized cultured DRG neurons |

| Inhibition of Neurofilament Light (NfL) Release | ~2 µM | Supernatant from axotomized cultured DRG neurons |

Table 1: In Vitro Potency of this compound. [5][8]

Selectivity and Reversibility

This compound exhibits high selectivity for SARM1 over other NAD+-metabolizing enzymes, such as NAMPT and NMNAT, as well as a broad panel of other receptors and transporters.[7][8] A key characteristic of this compound is its reversible mode of inhibition. This has been demonstrated in washout experiments where removal of the compound from the culture medium abolishes its protective effect on axons, confirming that its binding to SARM1 is not permanent.[8][9] This property can be advantageous in therapeutic applications, allowing for controlled modulation of SARM1 activity.

Signaling Pathways and Experimental Workflows

SARM1 Signaling Pathway in Axonal Degeneration

The activation of SARM1 is a critical node in the pathway leading to axonal self-destruction. The following diagram illustrates the key molecular events.

References

- 1. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Extracellular Synthesis of cADP-Ribose from Nicotinamide-Adenine Dinucleotide by Rat Cortical Astrocytes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Delving into the Selectivity Profile of DSRM-3716: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of DSRM-3716, a potent and reversible small molecule inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1) NADase. The following sections detail its biochemical and cellular activity, off-target screening, and the experimental protocols utilized for these assessments.

Core Efficacy and Potency of this compound

This compound, chemically identified as 5-Iodoisoquinoline, is a highly potent inhibitor of the SARM1 NADase enzyme, which is a key executioner of axonal degeneration. Its inhibitory activity has been characterized in both biochemical and cellular assays, demonstrating its potential as a therapeutic agent for neurodegenerative conditions.

| Assay Type | Target/Phenomenon | Species | IC50 / EC50 | Reference |

| Biochemical Assay | SARM1 NADase Activity | Human | 75 nM | [1][2] |

| Cellular Assay | Inhibition of cADPR Increase (post-axotomy) | Mouse | 2.8 µM | [2] |

| Cellular Assay | Prevention of Axonal Degeneration (post-axotomy) | Mouse | 2.1 µM | [2] |

| Cellular Assay | Inhibition of Neurofilament Light Chain (NfL) Release | Mouse | ~2 µM | [2] |

Table 1: Summary of this compound Potency in Biochemical and Cellular Assays

Selectivity Profile Against Other NAD+-Metabolizing Enzymes

A critical aspect of a therapeutic candidate's profile is its selectivity for the intended target over other related enzymes. This compound has been evaluated against other key enzymes involved in NAD+ metabolism, demonstrating a high degree of selectivity for SARM1.

| Enzyme | Description | Inhibition |

| NAMPT | Nicotinamide phosphoribosyltransferase | No significant inhibition |

| NMNAT | Nicotinamide mononucleotide adenylyltransferase | No significant inhibition |

Table 2: Selectivity of this compound against other NAD+-processing enzymes.[1]

Broader Off-Target Selectivity Screening

To further assess its specificity, this compound was screened against a wide panel of receptors and transporters. The results from these comprehensive screenings indicate a low potential for off-target effects, reinforcing its clean selectivity profile. The compound was found to be selective against this wider panel, though specific quantitative data from these broad panel screens are often found in supplementary materials of primary publications.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize the selectivity profile of this compound.

Biochemical Assay: SARM1 NADase Activity

This assay quantifies the enzymatic activity of SARM1 by measuring the production of adenosine diphosphate ribose (ADPR), a product of NAD+ hydrolysis.

Protocol:

-

Enzyme Preparation: A recombinant construct of the constitutively active SAM-TIR domains of human SARM1 is overexpressed in mammalian cells (e.g., HEK293T). The cells are lysed to create a SAM-TIR lysate which serves as the source of the enzyme.

-

Compound Incubation: The SAM-TIR lysate (at a final concentration of approximately 5 µg/ml) is pre-incubated with varying concentrations of this compound in Dulbecco's PBS buffer with 1% DMSO for 2 hours at room temperature in a 384-well plate.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of NAD+ to a final concentration of 5 µM.

-

Reaction Termination: After a 2-hour incubation at room temperature, the reaction is stopped by adding a solution of 7.5% trichloroacetic acid in acetonitrile.

-

Product Quantification: The concentrations of NAD+ and the product, ADPR, are analyzed by rapid-fire mass spectrometry to determine the extent of SARM1 inhibition.

Cellular Assay: Axonal Degeneration in Dorsal Root Ganglion (DRG) Neurons

This assay assesses the ability of this compound to protect neurons from degeneration following injury.

Protocol:

-

Cell Culture: Dorsal root ganglion (DRG) neurons are dissected from mouse embryos and cultured in vitro.

-

Compound Treatment: Cultured DRG neurons are treated with varying concentrations of this compound.

-

Induction of Axonal Injury: Axonal degeneration is induced either by mechanical transection (axotomy) using a scalpel or by chemical insult with mitochondrial toxins like rotenone.

-

Incubation: The treated and injured neurons are incubated for a defined period (e.g., 16-24 hours) to allow for the progression of axonal degeneration in control wells.

-

Quantification of Axonal Fragmentation: The extent of axonal degeneration is quantified by imaging the neurons (often stained for axonal markers like βIII-tubulin) and analyzing the degree of axonal fragmentation using imaging software. A degeneration index is calculated to determine the protective effect of the compound.

References

DSRM-3716: A Technical Whitepaper on its Role as a SARM1 Inhibitor and its Neuroprotective Effects on Neuronal NAD+ Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSRM-3716 is a potent and selective, reversible small molecule inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key enzyme involved in the depletion of nicotinamide adenine dinucleotide (NAD+) in neurons following injury.[1][2][3][4] This document provides a comprehensive technical overview of this compound, its mechanism of action, its quantitative effects on NAD+ levels in neuronal models, and detailed experimental protocols. The information presented is intended to guide researchers and drug development professionals in the potential therapeutic applications of SARM1 inhibition for neurodegenerative diseases.

Introduction to this compound

This compound, also known as 5-Iodoisoquinoline, has emerged as a critical research tool for understanding the role of SARM1 in axonal degeneration.[3][4] Following axonal injury, a process known as Wallerian degeneration is initiated, which is characterized by a rapid depletion of NAD+.[5][6] SARM1, an NAD+ hydrolase, is the central executioner of this process.[5][6] this compound offers a means to pharmacologically inhibit SARM1, thereby preserving neuronal NAD+ levels and protecting axons from degeneration.[1][7]

Mechanism of Action

This compound functions as a direct inhibitor of the SARM1 NADase enzymatic activity.[1][4] In response to axonal injury, the levels of nicotinamide mononucleotide (NMN) rise, which in turn activates SARM1.[5][6] Activated SARM1 then catabolizes NAD+ into nicotinamide (NAM) and cyclic ADP-ribose (cADPR).[7] By inhibiting SARM1's NADase function, this compound prevents the rapid decline in NAD+ levels, a critical factor for maintaining axonal integrity and function.[5][7]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in preventing axonal degeneration.

Quantitative Data

The efficacy of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Source |

| SARM1 NADase IC50 | 75 nM | [1][2][3][4] |

Table 2: Cellular Efficacy of this compound in Neuronal Cultures

| Parameter | Cell Type | Assay Condition | IC50 | Source |

| Inhibition of cADPR Increase | Mouse DRG Neurons | Axotomy | 2.8 µM | [3][7] |

| Prevention of Axonal Degeneration | Mouse DRG Neurons | Axotomy | 2.1 µM | [7] |

| Prevention of Neurofilament Light Chain (NfL) Release | Mouse DRG Neurons | Axotomy | ~2 µM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Primary Dorsal Root Ganglion (DRG) Neuron Culture

This protocol is adapted from established methods for isolating and culturing mouse DRG neurons.

Materials:

-

E13.5 mouse embryos

-

Hanks' Balanced Salt Solution (HBSS)

-

0.05% Trypsin-EDTA

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine and Laminin coated culture plates

Procedure:

-

Dissect DRGs from E13.5 mouse embryos and place them in cold HBSS.

-

Incubate the DRGs in 0.05% Trypsin-EDTA at 37°C for 30 minutes.

-

Neutralize the trypsin with an equal volume of FBS-containing medium.

-

Gently triturate the DRGs using a P1000 pipette tip to obtain a single-cell suspension.

-

Filter the cell suspension through a 40 µm cell strainer.

-

Centrifuge the cells and resuspend the pellet in Neurobasal medium.

-

Plate the neurons on Poly-D-lysine and Laminin coated plates.

-

Culture the neurons at 37°C in a humidified incubator with 5% CO2.

Axotomy and this compound Treatment

Procedure:

-

After 5-7 days in culture, treat the DRG neurons with varying concentrations of this compound or vehicle (DMSO).

-

Incubate for the desired pre-treatment time (e.g., 1 hour).

-

Perform axotomy by transecting the axons using a scalpel or a pipette tip.

-

Continue the incubation for the specified duration (e.g., 4-16 hours) post-axotomy.

-

Assess axonal degeneration, NAD+ levels, or cADPR levels.

Measurement of NAD+ and cADPR by Mass Spectrometry

Sample Preparation:

-

After the experimental treatment, wash the neurons with ice-cold PBS.

-

Lyse the cells with a suitable extraction buffer (e.g., 80% methanol).

-

Centrifuge the lysates to pellet the protein and collect the supernatant containing the metabolites.

-

Dry the supernatant using a speed vacuum concentrator.

LC-MS/MS Analysis:

-

Reconstitute the dried metabolites in a suitable buffer (e.g., 5 mM ammonium formate).

-

Inject the samples into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Separate the metabolites using a C18 reverse-phase column with a gradient of mobile phases (e.g., Mobile Phase A: 5 mM ammonium formate in water; Mobile Phase B: Methanol).

-

Detect and quantify NAD+ and cADPR using multiple reaction monitoring (MRM) in positive ion mode.

Experimental Workflow Diagram

Caption: General experimental workflow for assessing the effect of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the SARM1-mediated pathway of axonal degeneration. Its ability to preserve neuronal NAD+ levels highlights the therapeutic potential of SARM1 inhibition for a range of neurodegenerative disorders characterized by axonal pathology. The data and protocols presented in this whitepaper provide a foundation for further research and development in this promising area.

References

- 1. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [iro.uiowa.edu]

- 6. Dissociating and culturing human dorsal root ganglia neurons [protocols.io]

- 7. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on DSRM-3716 for Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axonal degeneration is a hallmark of many debilitating neurodegenerative diseases and injuries. A key player in this process is the Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1), an enzyme whose activation triggers a cascade of events leading to axonal self-destruction.[1][2] DSRM-3716 has emerged as a potent and selective small molecule inhibitor of SARM1's intrinsic NAD+ hydrolase activity, offering a promising therapeutic strategy for neuroprotection.[3][4][5] This technical guide provides an in-depth overview of the foundational preclinical research on this compound, detailing its mechanism of action, efficacy in various experimental models, and the methodologies used to evaluate its neuroprotective effects.

Mechanism of Action: SARM1 Inhibition

SARM1 is a central executioner of a conserved axonal degeneration pathway.[1][2] Under physiological conditions, the axon survival factor NMNAT2 counteracts the accumulation of nicotinamide mononucleotide (NMN). However, following axonal injury or in certain disease states, NMNAT2 levels decline, leading to a rise in the NMN/NAD+ ratio. This metabolic shift activates SARM1's NAD+ hydrolase function, resulting in a rapid depletion of cellular NAD+ and subsequent energetic collapse, mitochondrial dysfunction, and ultimately, axonal fragmentation.[6]

This compound is a reversible inhibitor that directly targets the NADase activity of SARM1.[5] By blocking this enzymatic function, this compound preserves intracellular NAD+ levels, thereby preventing the catastrophic metabolic events that drive axonal demise.[3][7]

Quantitative Efficacy of this compound

The potency and efficacy of this compound have been quantified across various in vitro assays, demonstrating its ability to inhibit SARM1 activity and protect axons from degeneration.

| Parameter | Value | Cell/System | Reference |

| SARM1 NADase Inhibition (IC50) | 75 nM | Biochemical Assay | [3][4][5][7] |

| Inhibition of cADPR Increase (IC50) | 2.8 µM | Axotomized DRG Neurons | [3][7][8] |

| Prevention of Axonal Degeneration (IC50) | 2.1 µM | Axotomized DRG Neurons | [3][7][8] |

| Inhibition of Neurofilament Light Chain (NfL) Release (EC50) | ~2 µM | Axotomized DRG Neurons | [3][7][8] |

Experimental Evidence for Neuroprotection

Protection Against Axotomy-Induced Degeneration

In primary cultures of mouse dorsal root ganglion (DRG) neurons, this compound demonstrated robust protection against axonal degeneration following mechanical severance (axotomy). Treatment with this compound maintained the structural integrity of severed axons, a protective effect comparable to the genetic deletion of SARM1.[6] This neuroprotective effect was also observed in human iPSC-derived motor neurons, highlighting its potential translatability.[9]

Rescue from Chemically-Induced Neurotoxicity

Rotenone, a mitochondrial complex I inhibitor, is commonly used to model neurodegenerative processes.[10][11] In DRG neuron cultures, exposure to rotenone induces SARM1-dependent axonal degeneration.[9] this compound effectively prevented this rotenone-induced axonal fragmentation, demonstrating its ability to counteract neurotoxicity stemming from mitochondrial dysfunction.[6][9]

Preservation of Mitochondrial Function

Mitochondrial health is critical for axonal survival. The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) is used to assess mitochondrial membrane potential, a key indicator of mitochondrial function.[12][13][14] In axotomized neurons, a loss of TMRM fluorescence signifies mitochondrial depolarization and dysfunction. Treatment with this compound preserved TMRM fluorescence in severed axons, indicating the maintenance of functional mitochondria and underscoring its role in preserving axonal energetics.[6][9]

Signaling Pathway and Experimental Workflow Diagrams

SARM1 Signaling Pathway in Axon Degeneration

Caption: SARM1 signaling cascade leading to axonal degeneration and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

Caption: A generalized experimental workflow for evaluating the neuroprotective effects of this compound.

Detailed Experimental Protocols

Dorsal Root Ganglion (DRG) Neuron Culture and Axotomy

This protocol is adapted from previously described methods.

-

Cell Culture:

-

Dissect DRGs from embryonic day 12.5 mouse embryos.

-

Collect DRGs and triturate to dissociate into single cells.

-

Centrifuge the cell suspension and resuspend in Neurobasal media supplemented with B27, and Nerve Growth Factor (NGF).

-

Plate the suspended DRG neurons onto plates pre-coated with poly-D-lysine and laminin.

-

Incubate at 37°C in a 5% CO2 incubator.

-

After cell attachment, add Neurobasal media containing B27, NGF, 5-fluoro-2'-deoxyuridine, and uridine.

-

After 5 days, replace 50% of the media with media lacking 5-fluoro-2'-deoxyuridine and uridine.

-

-

Axotomy:

-

At 14-28 days in vitro, perform axotomy by transecting the axons away from the cluster of cell bodies using a microscalpel.

-

Rotenone-Induced Neurotoxicity Model

-

Culture DRG neurons as described above.

-

Prepare a stock solution of rotenone in a suitable solvent (e.g., DMSO).

-

Treat the neuron cultures with the desired concentration of rotenone (e.g., 25 µM) for a specified duration (e.g., 48 hours) in the presence or absence of this compound.[9]

-

Assess axonal degeneration and other endpoints as described in the analysis sections.

Mitochondrial Membrane Potential Assay (TMRM)

This protocol is based on standard TMRM assay procedures.[13][14]

-

Prepare a stock solution of TMRM in DMSO and store at -20°C.

-

Prepare a working solution of TMRM in complete cell culture medium at a low nanomolar concentration (e.g., 250 nM).

-

Remove the culture medium from the live cells.

-

Add the TMRM staining solution to the cells.

-

Incubate for 30 minutes at 37°C.

-

Wash the cells three times with a saline-based buffer (e.g., PBS).

-

Image the cells using a fluorescence microscope with a TRITC filter set.

-

Quantify the fluorescence intensity as a measure of mitochondrial membrane potential.

SARM1 NADase Enzymatic Assay

A general protocol for assessing SARM1 NADase activity is as follows:[15][16]

-

Utilize a source of SARM1 enzyme, such as a lysate containing the SAM-TIR domains.

-

Incubate the enzyme with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding NAD+ as the substrate.

-

Allow the reaction to proceed for a set time at room temperature.

-

Stop the reaction using a solution such as trichloroacetic acid in acetonitrile.

-

Analyze the concentrations of NAD+ and the product, adenosine diphosphate ribose (ADPR), using techniques like mass spectrometry.

cADPR and Neurofilament Light Chain (NfL) Analysis

-

cADPR Measurement: Following axotomy or other insults, prepare axonal lysates at specific time points (e.g., 4 hours post-axotomy). Analyze the lysates for cADPR levels using mass spectrometry.[9]

-

NfL Release Assay: Collect the culture supernatants at various time points after injury. Measure the concentration of NfL in the supernatant using a sensitive immunoassay (e.g., ELISA or Simoa).[9]

Conclusion

The foundational research on this compound provides compelling evidence for its neuroprotective potential through the targeted inhibition of SARM1. The quantitative data from biochemical and cell-based assays, combined with detailed experimental protocols, offer a robust framework for further investigation and development of this compound and other SARM1 inhibitors as a novel therapeutic class for a wide range of neurodegenerative conditions. The visualization of the SARM1 signaling pathway and experimental workflows provides a clear conceptual understanding for researchers in the field.

References

- 1. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting SARM1 improves autophagic stress-induced axonal neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]

- 6. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]

- 7. file.glpbio.com [file.glpbio.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective potential of spermidine against rotenone induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effect of Swertiamarin in a Rotenone Model of Parkinson’s Disease: Role of Neuroinflammation and Alpha-Synuclein Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A single cell high content assay detects mitochondrial dysfunction in iPSC-derived neurons with mutations in SNCA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

The Therapeutic Potential of DSRM-3716: A SARM1 Inhibitor for Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Axonal degeneration is a hallmark of numerous debilitating neurological diseases, and the Sterile Alpha and TIR Motif Containing 1 (SARM1) protein has been identified as a central executioner of this process. DSRM-3716, a potent and reversible small molecule inhibitor of the SARM1 NAD(+) hydrolase activity, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, in vitro efficacy, and detailed experimental protocols. As of this writing, this compound is in the preclinical stage of development, with no publicly available clinical trial data.

Introduction: Targeting Axonal Degeneration with SARM1 Inhibition

Axonal degeneration is a common pathological feature in a wide range of neurological disorders, including peripheral neuropathies, traumatic brain injury, and neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis.[1] The discovery of the pro-degenerative role of SARM1 has opened new avenues for therapeutic intervention.[1] SARM1 functions as an NADase, and its activation following axonal injury leads to a rapid depletion of nicotinamide adenine dinucleotide (NAD+), a critical molecule for cellular metabolism and survival.[1][2] This metabolic catastrophe triggers a cascade of events culminating in axonal fragmentation and neuronal dysfunction.[2]

This compound is a member of the isoquinoline class of compounds that has been identified as a potent and selective inhibitor of SARM1's NADase activity.[2][3] By blocking this enzymatic function, this compound aims to preserve axonal NAD+ levels, thereby preventing the downstream degenerative processes.

Mechanism of Action of this compound

This compound exerts its neuroprotective effects by directly and reversibly inhibiting the intrinsic NAD+ hydrolase activity of the SARM1 protein.[4][5] In response to axonal injury, the concentration of nicotinamide mononucleotide (NMN) rises, which in turn activates SARM1.[2] Activated SARM1 then catabolizes NAD+ into cyclic ADP-ribose (cADPR) and nicotinamide.[2] this compound binds to SARM1 and prevents this catalytic activity, thereby preserving the axonal NAD+ pool and maintaining metabolic homeostasis.[2]

Preclinical Efficacy of this compound

In vitro studies have demonstrated the potent neuroprotective effects of this compound in various models of axonal injury. Treatment with this compound has been shown to prevent axonal degeneration in cultured dorsal root ganglion (DRG) neurons and human iPSC-derived motor neurons following axotomy.[2][5] Furthermore, this compound can rescue axons that have already entered a metastable state due to mitochondrial injury induced by rotenone.[2][5]

The efficacy of this compound has been quantified through various assays, with key data summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Parameter | IC50 Value | Cell Type/Assay Condition | Reference |

| SARM1 NADase Inhibition | 75 nM | Biochemical Assay | [3][5] |

| cADPR Increase Inhibition | 2.8 µM | Mouse DRG Neurons (post-axotomy) | [2] |

| Axonal Degeneration Prevention | 2.1 µM | Mouse DRG Neurons (post-axotomy) | [2] |

| Neurofilament Light Chain (NfL) Release Inhibition | 1.9 µM | Mouse DRG Neurons (post-axotomy) | [2] |

Table 2: Summary of Preclinical Studies on this compound

| Study Focus | Experimental Model | Key Findings | Reference |

| Axonal Protection | Mouse DRG neuron axotomy | This compound provides robust, dose-dependent protection against axonal fragmentation. | [2] |

| Mitochondrial Dysfunction | Rotenone-induced injury in mouse DRG neurons | This compound rescues axons in a metastable state and preserves mitochondrial membrane potential. | [2] |

| Human Neuron Model | Human iPSC-derived motor neuron axotomy | This compound demonstrates dose-dependent protection of human axons. | [2] |

| Biomarker Modulation | Mouse DRG neurons | This compound inhibits the injury-induced increase in cADPR and preserves NAD+ levels. | [2] |

Detailed Experimental Protocols

SARM1 NADase Biochemical Assay

This assay measures the direct inhibitory effect of this compound on the NAD+ hydrolase activity of SARM1.

-

Reagents: Recombinant human SARM1 protein (SAM-TIR domains), NAD+, this compound, assay buffer.

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the SARM1 enzyme to each well.

-

Add the this compound dilutions to the respective wells and incubate for a pre-determined time at room temperature.

-

Initiate the enzymatic reaction by adding NAD+ to all wells.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction.

-

Quantify the amount of ADP-ribose (ADPR) or cyclic ADP-ribose (cADPR) produced using a suitable detection method, such as LC-MS or a coupled enzymatic assay.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Dorsal Root Ganglion (DRG) Neuron Culture and Axotomy

This protocol describes the culture of primary neurons and a method to induce axonal injury.

-

DRG Dissection and Culture:

-

Euthanize embryonic (E13.5-E15.5) or early postnatal mice according to approved animal welfare protocols.

-

Dissect the dorsal root ganglia from the spinal column under sterile conditions.

-

Treat the ganglia with digestive enzymes (e.g., collagenase, trypsin) to dissociate the cells.

-

Triturate the ganglia to obtain a single-cell suspension.

-

Plate the neurons on culture dishes pre-coated with poly-D-lysine and laminin.

-

Culture the neurons in a suitable growth medium (e.g., Neurobasal medium supplemented with B27, NGF, and antimitotic agents to prevent non-neuronal cell proliferation).

-

-

In Vitro Axotomy:

-

After 7-10 days in culture, when a dense network of axons has formed, treat the neurons with desired concentrations of this compound.

-

Perform axotomy by transecting the axons using a fine scalpel or a focused laser.

-

Culture the neurons for an additional 24-48 hours.

-

Assess axonal degeneration by imaging (e.g., phase-contrast or fluorescence microscopy after immunostaining for axonal markers like βIII-tubulin).

-

Quantify the degree of axonal fragmentation using established scoring methods.

-

Measurement of cADPR and NAD+ by LC-MS

This method allows for the precise quantification of key metabolites in the SARM1 pathway.

-

Sample Preparation:

-

Culture and treat DRG neurons as described above.

-

At the desired time point, rapidly quench the cellular metabolism by adding ice-cold extraction solution (e.g., 80% methanol).

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet the cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the metabolite extract into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).

-

Detect and quantify cADPR and NAD+ using multiple reaction monitoring (MRM) in positive ion mode.

-

Use stable isotope-labeled internal standards for accurate quantification.

-

Normalize the metabolite levels to the total protein content of the cell lysate.

-

Quantification of Neurofilament Light Chain (NfL) Release

NfL is a biomarker of axonal damage, and its release into the culture medium can be quantified as a measure of neurodegeneration.

-

Sample Collection:

-

Following axotomy and treatment with this compound, collect the culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

ELISA Procedure:

-

Use a commercially available ELISA kit for neurofilament light chain.

-

Coat a 96-well plate with a capture antibody specific for NfL.

-

Add the collected culture supernatants and a series of NfL standards to the wells.

-

Incubate to allow binding of NfL to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Wash the plate again.

-

Add a substrate that is converted by the enzyme to a detectable signal (e.g., colorimetric or chemiluminescent).

-

Measure the signal using a plate reader.

-

Calculate the concentration of NfL in the samples by comparing their signal to the standard curve.

-

Therapeutic Potential and Future Directions

The preclinical data strongly support the therapeutic potential of this compound in conditions characterized by axonal degeneration. Its ability to potently and selectively inhibit SARM1, prevent axonal fragmentation, and even rescue partially damaged axons highlights its promise as a disease-modifying therapy.

Future research should focus on evaluating the efficacy of this compound in in vivo models of various neurological diseases. Pharmacokinetic and pharmacodynamic studies will be crucial to determine its bioavailability, brain penetration, and optimal dosing regimens. As the field of SARM1 inhibition advances, it is anticipated that this compound or similar molecules will progress into clinical trials to assess their safety and efficacy in human patients. The lack of current clinical trial data for this compound underscores the early but promising stage of its development.

References

- 1. researchgate.net [researchgate.net]

- 2. ibl-america.com [ibl-america.com]

- 3. ibl-international.com [ibl-international.com]

- 4. Human NEFL(Neurofilament light polypeptide) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 5. NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DSRM-3716 in Preventing Wallerian Degeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wallerian degeneration is an active, regulated process of axonal self-destruction triggered by injury or disease, representing a key pathological feature in a host of neurodegenerative conditions. A central executioner of this pathway is the Sterile Alpha and Toll/Interleukin Receptor Motif-Containing Protein 1 (SARM1), an NADase that, upon activation, depletes the axon of the essential molecule nicotinamide adenine dinucleotide (NAD+), leading to energetic collapse and fragmentation. DSRM-3716 has emerged as a potent and selective small molecule inhibitor of SARM1's NADase activity. This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in preclinical models of Wallerian degeneration, and detailed protocols for key experimental assays used to characterize its neuroprotective effects.

Introduction: The Wallerian Degeneration Pathway and the Central Role of SARM1

First described by Augustus Waller in the 19th century, Wallerian degeneration is the process by which the distal segment of a severed axon degenerates. For many years, this was considered a passive decay. However, the discovery of the Wallerian Degeneration Slow (WldS) mouse, which exhibits a significant delay in axonal degeneration, revealed that this is an active and genetically programmed process.

Subsequent research has identified SARM1 as the central executioner of this axonal death program. SARM1 is a multi-domain protein containing an N-terminal autoinhibitory ARM domain, tandem SAM domains involved in oligomerization, and a C-terminal TIR domain that possesses NAD+ hydrolase (NADase) activity. In healthy axons, SARM1 is maintained in an inactive state. Axonal injury or disease-related stress leads to a decrease in the levels of the axonal survival factor NMNAT2, resulting in an accumulation of its substrate, nicotinamide mononucleotide (NMN). This increase in the NMN/NAD+ ratio is a key signal that activates SARM1.

Once activated, the SARM1 TIR domain cleaves NAD+ into nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADP-ribose (cADPR). The rapid depletion of NAD+ within the axon precipitates a catastrophic energy failure, leading to mitochondrial dysfunction, cytoskeletal breakdown, and ultimately, axonal fragmentation. Given its pivotal role, pharmacological inhibition of SARM1's NADase activity presents a promising therapeutic strategy for a wide range of neurological disorders characterized by axonal degeneration, including peripheral neuropathies, traumatic brain injury, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Parkinson's disease.

This compound: A Potent and Selective SARM1 Inhibitor

This compound is a potent, reversible, and selective small molecule inhibitor of SARM1 NADase. It belongs to the iso

DSRM-3716: A Technical Overview of its Discovery and Initial Characterization as a Potent SARM1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial studies and discovery of DSRM-3716, a small molecule inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1). SARM1 is a key mediator of axonal degeneration, and its inhibition presents a promising therapeutic strategy for a range of neurodegenerative diseases.[1] this compound, an isoquinoline derivative, has been identified as a potent and reversible inhibitor of the SARM1 NADase activity, effectively protecting axons from degeneration in various preclinical models.[2][3][4]

Discovery and Mechanism of Action

This compound was identified through screening for molecules capable of blocking the NAD+ hydrolase activity of SARM1.[5] Axonal injury leads to a decrease in Nicotinamide Adenine Dinucleotide (NAD+), a critical molecule for cellular function.[5] This metabolic distress, characterized by low NAD+ and high nicotinamide mononucleotide (NMN), activates the intrinsic NADase function of SARM1, leading to further depletion of NAD+ and subsequent axonal degeneration.[5] this compound directly inhibits this enzymatic activity of SARM1.[2]

The inhibition of SARM1 by this compound has been shown to be reversible.[3][4] This was demonstrated in washout experiments where the protective effects of this compound were lost after the compound was removed, in contrast to irreversible inhibitors which maintained their effect.[3][4]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified across various assays. The following tables summarize the key in vitro efficacy data from initial studies.

| Assay | Parameter | Value | Cell Type/System |

| SARM1 NADase Inhibition | IC50 | 75 nM | Enzymatic Assay |

| Axonal Degeneration Prevention | IC50 | 2.1 µM | Mouse DRG Neurons |

| cADPR Increase Inhibition (post-axotomy) | IC50 | 2.8 µM | Mouse DRG Neurons |

| Neurofilament Light Chain (NfL) Release Inhibition | IC50 | 1.9 µM | Mouse DRG Neurons |

Data sourced from multiple references.[2][6][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SARM1-mediated axonal degeneration pathway and the general workflow of the key experiments used to characterize this compound.

Caption: SARM1-mediated axonal degeneration pathway and the inhibitory action of this compound.

References

- 1. alsnewstoday.com [alsnewstoday.com]

- 2. Small Molecule SARM1 Inhibitors Recapitulate the SARM1−/− Phenotype and Allow Recovery of a Metastable Pool of Axons Fated to Degenerate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological SARM1 inhibition protects axon structure and function in paclitaxel-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Eli Lilly & Company’s Small Molecule Prevents Neurodegeneration [nad.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

The SARM1 Pathway and the Inhibitory Action of DSRM-3716: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterile Alpha and Toll/Interleukin-1 Receptor Motif-containing 1 (SARM1) has emerged as a critical executioner of programmed axonal degeneration, a key pathological feature in a wide range of neurodegenerative diseases. Activation of SARM1's intrinsic NADase activity triggers a catastrophic depletion of nicotinamide adenine dinucleotide (NAD+), leading to energetic collapse and fragmentation of the axon. This whitepaper provides an in-depth technical overview of the SARM1 signaling pathway and details the inhibitory action of DSRM-3716, a potent and selective small molecule inhibitor of SARM1. We present a consolidation of quantitative data on this compound's efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows to support researchers and drug development professionals in this promising therapeutic area.

The SARM1 Axonal Degeneration Pathway

SARM1 is a multidomain protein comprising an N-terminal armadillo repeat (ARM) domain, two central sterile alpha motif (SAM) domains, and a C-terminal Toll/Interleukin-1 receptor (TIR) domain.[1][2] In healthy neurons, SARM1 is maintained in an inactive, auto-inhibited state.[1][3] The ARM domain binds to the catalytic TIR domain, preventing its dimerization and subsequent enzymatic activity.[4][5]

Axonal injury, exposure to neurotoxins, or mitochondrial dysfunction disrupts the balance of key metabolites, leading to the activation of SARM1. A critical event in this process is the depletion of the axonal survival factor NMNAT2, an enzyme that synthesizes NAD+ from nicotinamide mononucleotide (NMN).[6] The resulting increase in the NMN/NAD+ ratio is a key trigger for SARM1 activation.[2][7] NMN binds to an allosteric site on the ARM domain, inducing a conformational change that relieves the auto-inhibition of the TIR domain.[2][3] This allows the TIR domains to multimerize and exert their NADase activity, hydrolyzing NAD+ into nicotinamide (NAM), ADP-ribose (ADPR), and cyclic ADP-ribose (cADPR).[7][8] The rapid depletion of NAD+ leads to a cascade of downstream events, including mitochondrial dysfunction, ATP depletion, calcium influx, and ultimately, cytoskeletal breakdown and axonal fragmentation.[9]

This compound: A Potent SARM1 Inhibitor

This compound is a small molecule inhibitor that potently and selectively targets the NADase activity of SARM1.[10][11] As a reversible inhibitor, it offers a promising therapeutic strategy to prevent axonal degeneration in various neurological conditions.[10]

Mechanism of Action

This compound directly inhibits the enzymatic activity of the SARM1 TIR domain, thereby preventing the depletion of NAD+ that is the hallmark of programmed axonal degeneration. By blocking the catalytic function of SARM1, this compound effectively preserves axonal integrity in the face of pro-degenerative stimuli.

Quantitative Efficacy Data

The potency and cellular activity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition

| Parameter | Value | Reference |

| IC50 (SARM1 NADase) | 75 nM | [10][11][12][13][14] |

Table 2: Cellular Assay Performance

| Assay | Parameter | Value | Reference |

| Inhibition of cADPR Increase (axotomy-induced) | IC50 | 2.8 µM | [12][13] |

| Prevention of Neurofilament Light Chain (NfL) Release (axotomy-induced) | IC50 | ~2 µM | [12][13] |

| Prevention of Axonal Degeneration (axotomy-induced) | IC50 | 2.1 µM | [12][13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to characterize SARM1 inhibitors like this compound.

SARM1 NADase Activity Assay (Fluorogenic)

This assay measures the NAD+ cleavage activity of recombinant SARM1 by monitoring the hydrolysis of a fluorogenic NAD+ analog.

Materials:

-

Recombinant human SARM1 enzyme

-

SARM1 hydrolase buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM EDTA, 0.0025% Tween20)

-

N6-etheno-NAD (ε-NAD) substrate

-

This compound (or other test compounds) dissolved in DMSO

-

Black 96-well or 384-well plates

-

Microplate reader with fluorescence detection (λex = 330 nm, λem = 405 nm)

Procedure:

-

Prepare a 1x SARM1 hydrolase buffer from a concentrated stock.

-

Add 30 µl of 1X SARM1 hydrolase buffer to all wells of the microplate.

-

Prepare serial dilutions of the test compound (e.g., this compound) in DMSO and then dilute into the 1x hydrolase buffer. Add 5 µl of the diluted compound to the appropriate wells. For positive and negative control wells, add 5 µl of buffer with the corresponding DMSO concentration.

-

Thaw the recombinant SARM1 enzyme on ice and dilute to the desired concentration (e.g., 30 ng/µl) in 1x hydrolase buffer.

-

Add 10 µl of the diluted SARM1 enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 10 µl of 1x hydrolase buffer to the "Blank" wells.

-

Incubate the plate at room temperature for 30-60 minutes to allow for pre-incubation of the enzyme with the inhibitor.

-

During the incubation, dilute the ε-NAD substrate to the desired final concentration (e.g., 1 mM) in 1x hydrolase buffer.

-

Initiate the enzymatic reaction by adding 5 µl of the diluted ε-NAD to each well.

-

Immediately begin monitoring the increase in fluorescence over time using a microplate reader.

-

Calculate the rate of reaction and determine the IC50 values for the test compounds.

Dorsal Root Ganglion (DRG) Axon Degeneration Assay

This cellular assay assesses the ability of a compound to protect cultured DRG neurons from injury-induced axonal degeneration.

Materials:

-

Embryonic day 13.5 (E13.5) mouse embryos

-

Dissection medium (e.g., L-15 medium)

-

Enzyme solution (e.g., collagenase/dispase)

-

DRG culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF))

-

Poly-D-lysine and laminin-coated culture plates

-

This compound (or other test compounds)

-

Microscope with live-cell imaging capabilities

Procedure:

-

Dissect DRGs from E13.5 mouse embryos and place them in cold dissection medium.

-

Digest the ganglia with the enzyme solution to dissociate the cells.

-

Triturate the ganglia to obtain a single-cell suspension.

-

Plate the neurons on poly-D-lysine and laminin-coated plates in DRG culture medium.

-

Culture the neurons for several days to allow for robust axonal growth.

-

Treat the cultured neurons with various concentrations of the test compound (e.g., this compound) for a specified pre-incubation period (e.g., 1 hour).

-

Induce axonal injury either mechanically (axotomy using a scalpel or syringe needle) or chemically (e.g., by adding vincristine or rotenone).[15]

-

Image the axons at various time points post-injury (e.g., 24, 48, 72 hours).

-

Quantify axonal degeneration using a degeneration index (ratio of fragmented axon area to total axon area). This can be done using imaging software like ImageJ.

-

Determine the dose-dependent protective effect of the compound.

In Vivo Assessment in a Mouse Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

This in vivo model evaluates the efficacy of a SARM1 inhibitor in preventing axonal damage caused by a chemotherapeutic agent.

Materials:

-

Adult mice (e.g., C57BL/6J)

-

Chemotherapeutic agent (e.g., paclitaxel or vincristine)[16][17]

-

This compound (or other test compounds) formulated for in vivo administration (e.g., oral gavage)

-

Equipment for behavioral testing (e.g., von Frey filaments for mechanical sensitivity)

-

Equipment for nerve conduction studies

-

Reagents for immunohistochemistry (e.g., antibodies against βIII-tubulin)

-

ELISA kits for neurofilament light chain (NfL) quantification in plasma

Procedure:

-

Acclimate the mice to the experimental conditions.

-

Administer the chemotherapeutic agent according to a previously established protocol (e.g., intraperitoneal injections of vincristine twice weekly for four weeks).[16]

-

Concurrently, treat groups of mice with the vehicle control or different doses of the SARM1 inhibitor (e.g., daily oral gavage).

-

Throughout the study, perform behavioral tests to assess sensory function (e.g., mechanical allodynia).

-

At the end of the treatment period, perform nerve conduction studies to assess nerve function.

-

Collect blood samples to measure plasma NfL levels as a biomarker of axonal damage.

-

Euthanize the animals and collect tissues (e.g., sciatic nerve, skin from the hind paw) for histological analysis.

-

Perform immunohistochemistry on tissue sections to visualize and quantify intraepidermal nerve fiber density and the morphology of myelinated axons.

-

Compare the outcomes between the vehicle- and inhibitor-treated groups to determine the in vivo efficacy of the SARM1 inhibitor.

Conclusion

The SARM1 pathway represents a compelling therapeutic target for a multitude of neurodegenerative diseases characterized by axonal loss. The potent and selective SARM1 inhibitor, this compound, has demonstrated significant efficacy in both in vitro and cellular models of axonal degeneration. The detailed methodologies and consolidated data presented in this technical guide are intended to facilitate further research and development of SARM1-targeted therapeutics, with the ultimate goal of translating these promising preclinical findings into novel treatments for patients suffering from debilitating neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. SARM1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for SARM1 inhibition and activation under energetic stress | eLife [elifesciences.org]

- 5. Structural basis for SARM1 inhibition and activation under energetic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Distinct developmental and degenerative functions of SARM1 require NAD+ hydrolase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]